molecular formula C15H22N2O3 B2588400 tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate CAS No. 887928-35-0

tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate

Cat. No. B2588400
CAS RN: 887928-35-0
M. Wt: 278.352
InChI Key: KCRTWGFSBPKZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate is a chemical compound commonly used in scientific research. It is a heterocyclic compound that belongs to the pyridine family. This compound has various applications in the field of chemistry, biology, and pharmacology.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, Kong et al. (2016) highlighted its role in synthesizing compounds related to crizotinib, a significant anti-cancer drug, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The synthesized compound demonstrated a total yield of 49.9%, as confirmed by MS and 1HNMR spectra (Kong et al., 2016).

Intermediate for Anticancer Drugs

Zhang et al. (2018) described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another variant relevant for small molecule anticancer drugs. Their work established a high-yield synthetic method, achieving up to 71.4% total yield. The synthesized compound was identified as an essential intermediate for various small molecule anticancer agents, showcasing its critical role in medicinal chemistry (Zhang et al., 2018).

Crystal Structure and Molecular Packing

Didierjean et al. (2004) conducted an X-ray study revealing the crystal structure and molecular packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. Their findings offer insights into the compound's stereochemistry and its implications for further chemical synthesis and applications in drug design (Didierjean et al., 2004).

Stereoselective Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) explored the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating structurally diverse and pharmacologically relevant molecules. Their work underscores the compound's versatility in organic synthesis, particularly in constructing complex molecular architectures (Moskalenko & Boev, 2014).

Key Intermediate in Vandetanib Synthesis

Wang et al. (2015) identified the compound as a key intermediate in synthesizing Vandetanib, a drug used for treating certain types of cancer. Through a series of steps, including acylation, sulfonation, and substitution, they achieved a total yield of 20.2%, optimizing the synthetic route for this critical pharmaceutical intermediate (Wang et al., 2015).

properties

IUPAC Name

tert-butyl 4-(2-oxopyridin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-10-7-12(8-11-16)17-9-5-4-6-13(17)18/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRTWGFSBPKZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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